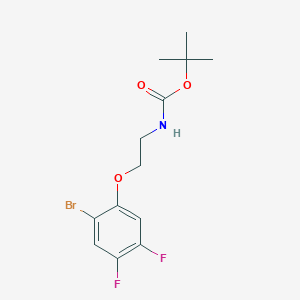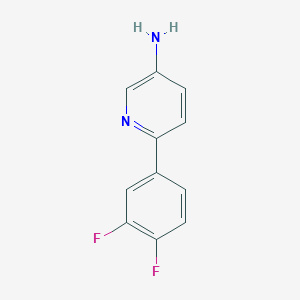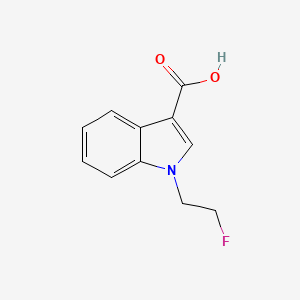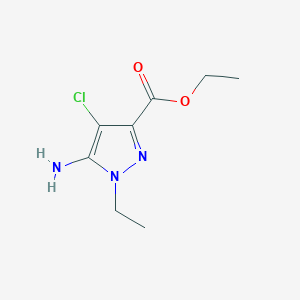
2'-Deoxycytidylyl-(3'-5')-thymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxycytidylyl-(3’-5’)-thymidine is a dinucleotide composed of two nucleosides, 2’-deoxycytidine and thymidine, linked by a phosphodiester bond between the 3’ hydroxyl group of the first nucleoside and the 5’ phosphate group of the second nucleoside. This compound is significant in the study of nucleic acids and their role in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidylyl-(3’-5’)-thymidine typically involves the stepwise coupling of protected nucleoside phosphoramidites. The process begins with the protection of the hydroxyl groups of the nucleosides to prevent unwanted side reactions. The protected nucleosides are then activated using a coupling reagent, such as tetrazole, to form a phosphoramidite intermediate. This intermediate is then coupled with the second nucleoside to form the desired dinucleotide. The final step involves the removal of the protecting groups to yield the pure compound.
Industrial Production Methods
Industrial production of 2’-Deoxycytidylyl-(3’-5’)-thymidine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase synthesis techniques allows for efficient and scalable production of the compound.
化学反応の分析
Types of Reactions
2’-Deoxycytidylyl-(3’-5’)-thymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized nucleotides, while substitution reactions can introduce azido or thiol groups into the compound.
科学的研究の応用
2’-Deoxycytidylyl-(3’-5’)-thymidine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of nucleotides.
Biology: The compound is used in the study of DNA replication and repair mechanisms.
Medicine: It serves as a potential therapeutic agent in antiviral and anticancer research.
Industry: The compound is used in the development of diagnostic assays and as a standard in analytical techniques.
作用機序
The mechanism of action of 2’-Deoxycytidylyl-(3’-5’)-thymidine involves its incorporation into DNA or RNA strands during replication or transcription. The compound can interfere with the normal function of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
類似化合物との比較
Similar Compounds
- 2’-Deoxycytidylyl-(3’-5’)-2’-deoxyguanosine
- 2’-Deoxycytidylyl-(3’-5’)-2’-deoxyadenosine
- 2’-Deoxycytidylyl-(3’-5’)-2’-deoxyuridine
Uniqueness
2’-Deoxycytidylyl-(3’-5’)-thymidine is unique due to its specific base pairing properties and its role in the study of thymidine metabolism. Unlike other dinucleotides, it contains thymidine, which is essential for DNA synthesis and repair. This makes it particularly valuable in research focused on DNA-related processes and diseases.
特性
分子式 |
C19H26N5O11P |
|---|---|
分子量 |
531.4 g/mol |
IUPAC名 |
[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H26N5O11P/c1-9-6-24(19(29)22-17(9)27)15-4-10(26)13(34-15)8-32-36(30,31)35-11-5-16(33-12(11)7-25)23-3-2-14(20)21-18(23)28/h2-3,6,10-13,15-16,25-26H,4-5,7-8H2,1H3,(H,30,31)(H2,20,21,28)(H,22,27,29) |
InChIキー |
OUJLZFGNZMPALU-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=CC(=NC4=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B12070342.png)
![Methyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070344.png)

![4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine](/img/structure/B12070358.png)

![N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine](/img/structure/B12070376.png)

